molecular formula C12H17Cl2NO B8072433 4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride

4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride

Cat. No.: B8072433
M. Wt: 262.17 g/mol
InChI Key: PYGNKJAWXRWDSC-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chloro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, leading to analgesic and other pharmacological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in medicinal chemistry and pharmacology .

Properties

IUPAC Name

4-(4-chloro-3-methoxyphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGNKJAWXRWDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CCNCC2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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